molecular formula C27H29Br2NO6 B11133527 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate

Cat. No.: B11133527
M. Wt: 623.3 g/mol
InChI Key: PINXDZNNUYASCS-UHFFFAOYSA-N
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Description

6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromenyl group, a dibromopropyl side chain, and a benzyloxycarbonyl-protected amino pentanoate moiety, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromenyl Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Dibromopropyl Group: This step involves the bromination of a suitable propyl precursor, often using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the Benzyloxycarbonyl-Protected Amino Pentanoate: This step typically involves a coupling reaction, such as esterification or amidation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE can undergo various chemical reactions, including:

    Oxidation: The chromenyl core can be oxidized under strong oxidizing conditions.

    Reduction: The dibromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms in the dibromopropyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of oxidized chromenyl derivatives.

    Reduction: Formation of reduced propyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE involves its interaction with specific molecular targets and pathways. The dibromopropyl group may interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The chromenyl core may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl-protected amino pentanoate moiety may be involved in specific binding interactions with proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(2,3-DIBROMOPROPYL)-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}PENTANOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dibromopropyl group and the benzyloxycarbonyl-protected amino pentanoate moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H29Br2NO6

Molecular Weight

623.3 g/mol

IUPAC Name

[6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxochromen-7-yl] 2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C27H29Br2NO6/c1-4-8-22(30-27(33)34-15-18-9-6-5-7-10-18)26(32)36-24-17(3)25-21(16(2)11-23(31)35-25)13-19(24)12-20(29)14-28/h5-7,9-11,13,20,22H,4,8,12,14-15H2,1-3H3,(H,30,33)

InChI Key

PINXDZNNUYASCS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=C(C2=C(C=C1CC(CBr)Br)C(=CC(=O)O2)C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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